4-Oxo-2-(pyridin-3-yl)-4H-1-benzopyran-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction yields the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be employed to ensure sustainability and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are studied for their potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division .
Comparison with Similar Compounds
4-Oxo-4H-chromene-8-carbaldehyde: Lacks the pyridinyl group, which may result in different biological activities.
2-(Pyridin-3-yl)-4H-chromene:
Uniqueness: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is unique due to the presence of both the pyridinyl and aldehyde groups, which confer distinct chemical reactivity and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
94127-36-3 |
---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-oxo-2-pyridin-3-ylchromene-8-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-9-11-3-1-5-12-13(18)7-14(19-15(11)12)10-4-2-6-16-8-10/h1-9H |
InChI Key |
IIIHOSMRFSAJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.